Acid Black 26
Overview
Description
Acid Black 26: is a synthetic dye commonly used in various industries, particularly in textiles. It is known for its ability to produce a deep black color when applied to different materials. The compound has the chemical formula C32H21N5Na2O7S2 and is also referred to as C.I. This compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Acid Black 26 involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 5-amino-2-(phenylamino)benzenesulfonic acid, followed by coupling with naphthalen-1-amine. The product is then further diazotized and coupled with 6-hydroxynaphthalene-2-sulfonic acid .
Industrial Production Methods: : Industrial production of this compound often involves large-scale batch processes. The key steps include:
Diazotization: This involves treating the amine compound with nitrous acid to form a diazonium salt.
Coupling: The diazonium salt is then reacted with another aromatic compound to form the azo dye.
Purification: The resulting dye is purified through filtration and washing to remove impurities.
Drying: The purified dye is dried to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: : Acid Black 26 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are often used.
Substitution: Strong nucleophiles like sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: Various oxidation products depending on the conditions.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Acid Black 26 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acid Black 26 involves its interaction with various molecular targets. The dye binds to specific sites on the substrate, leading to the formation of a stable complex. This interaction is primarily driven by electrostatic forces and hydrogen bonding. The dye’s ability to form strong bonds with the substrate makes it highly effective in producing a deep black color .
Comparison with Similar Compounds
Similar Compounds
- Acid Black 1
- Acid Black 52
- Acid Black 107
Comparison
- Acid Black 26 is unique due to its specific molecular structure, which allows it to produce a deeper and more stable black color compared to other similar compounds.
- Acid Black 1 and Acid Black 52 are also used in the textile industry but may not offer the same level of color stability and intensity as this compound.
- Acid Black 107 is another similar compound but differs in its application and performance characteristics .
Properties
IUPAC Name |
disodium;5-[[4-[(4-anilino-3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N5O7S2.2Na/c38-30-17-10-20-18-23(45(39,40)41)12-13-24(20)32(30)37-36-28-16-15-27(25-8-4-5-9-26(25)28)35-34-22-11-14-29(31(19-22)46(42,43)44)33-21-6-2-1-3-7-21;;/h1-19,33,38H,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUZMLVSQROLEX-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N=NC5=C(C=CC6=C5C=CC(=C6)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H21N5Na2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30889507 | |
Record name | Disodium 6-hydroxy-5-((4-((4-(phenylamino)-3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
697.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6262-07-3 | |
Record name | C.I. 27070 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006262073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonic acid, 6-hydroxy-5-[2-[4-[2-[4-(phenylamino)-3-sulfophenyl]diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium 6-hydroxy-5-((4-((4-(phenylamino)-3-sulphonatophenyl)azo)naphthyl)azo)naphthalene-2-sulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30889507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 6-hydroxy-5-[[4-[[4-(phenylamino)-3-sulphonatophenyl]azo]naphthyl]azo]naphthalene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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